molecular formula C16H14N2O B1297943 (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol CAS No. 40278-32-8

(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol

Cat. No.: B1297943
CAS No.: 40278-32-8
M. Wt: 250.29 g/mol
InChI Key: RTJRIXAAKFEPLD-UHFFFAOYSA-N
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Description

(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two phenyl groups attached to the pyrazole ring and a hydroxymethyl group at the 4-position

Mechanism of Action

Target of Action

The primary targets of (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the protein B-Raf, which is involved in sending signals inside cells and directing cell growth. MCF-7 is a specific line of breast cancer cells used in cancer research.

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it has been found to exhibit potent inhibitory activity against BRAF V600E . The compound’s interaction with its targets leads to changes in the cell’s normal functions, often resulting in cell death or a reduction in cell viability .

Biochemical Pathways

Disruption of this pathway can lead to the death of cancer cells .

Pharmacokinetics

Studies have shown that similar compounds have promising adme profiles, suggesting good bioavailability .

Result of Action

The primary result of the action of this compound is a reduction in cell viability, particularly in cancer cells. It has been shown to exhibit cytotoxic activity against the MCF-7 human breast cancer cell line . Moreover, it has demonstrated remarkable inhibitory activity against BRAF V600E .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol typically involves the cyclization of hydrazine derivatives with 1,3-diketones. One common method is the reaction of phenylhydrazine with benzoylacetone under acidic conditions to form the pyrazole ring, followed by reduction to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or aminated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.

Comparison with Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Lacks the hydroxymethyl group but shares the pyrazole core structure.

    4-Hydroxy-1,3-diphenyl-1H-pyrazole: Similar structure with a hydroxyl group at the 4-position instead of a hydroxymethyl group.

Uniqueness:

  • The presence of the hydroxymethyl group at the 4-position in (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol provides unique chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential applications in various fields.

Properties

IUPAC Name

(1,3-diphenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJRIXAAKFEPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353410
Record name (1,3-diphenyl-1h-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40278-32-8
Record name (1,3-diphenyl-1h-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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